

Application Note: In Vivo Electrophysiology with UCM765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765 is a potent and selective partial agonist for the melatonin MT2 receptor. Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and have been implicated in anxiety and pain. **UCM765**'s selectivity for the MT2 receptor makes it a valuable tool for dissecting the specific physiological roles of this receptor subtype. This document provides detailed protocols and application notes for utilizing **UCM765** in in vivo electrophysiology studies, with a focus on its effects on neuronal activity in the reticular thalamus, a key brain region involved in sleep regulation.

Mechanism of Action: MT2 Receptor Signaling

UCM765 exerts its effects by binding to and activating the MT2 receptor. As a GPCR, the MT2 receptor, upon agonist binding, initiates an intracellular signaling cascade. This cascade can influence neuronal excitability and function. The primary signaling pathway activated by the MT2 receptor involves the Akt/GSK-3β/CRMP-2 cascade.

Click to download full resolution via product page

Caption: UCM765-mediated MT2 receptor signaling pathway.

Applications in In Vivo Electrophysiology

- Modulation of Neuronal Firing: UCM765 has been shown to significantly increase the firing rate and burst activity of neurons in the reticular thalamus, a key structure in sleep regulation.[1]
- Investigation of Sleep Mechanisms: By selectively activating MT2 receptors, UCM765 can be
 used to study their role in promoting non-rapid eye movement (NREM) sleep.
- Anxiolytic Drug Development: UCM765 has demonstrated anxiolytic-like properties in preclinical models, suggesting the potential of MT2 agonists as novel treatments for anxiety disorders.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of **UCM765** observed in various in vivo studies.

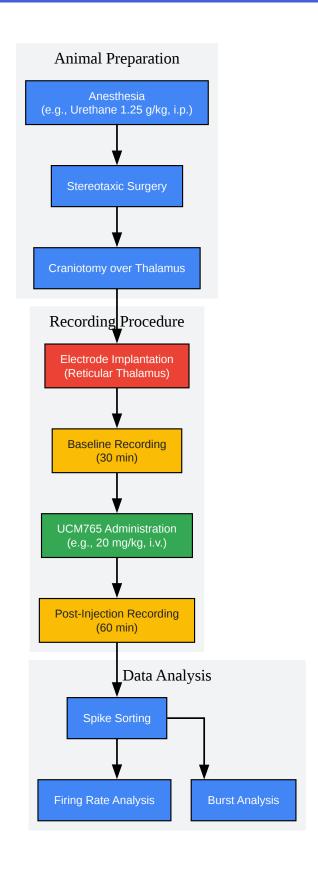
Table 1: Effect of **UCM765** on Neuronal Firing in the Reticular Thalamus

Dosage	Change in Firing	Change in Burst	Reference
(Intravenous)	Rate	Activity	
20 mg/kg	+91%	Significantly Increased	[1]

Table 2: Dose-Dependent Effects of **UCM765** on Sleep Architecture in Rats

Dosage (Subcutaneou s)	Change in NREM Sleep Latency	Change in Total NREM Sleep	Effect on REM Sleep	Reference
40 mg/kg	-59%	+48% (during light phase)	No significant effect	[3][4]
60 mg/kg	-49%	+33% (during light phase)	No significant effect	[3]

Table 3: Anxiolytic-like Effects of **UCM765** in Rats


Dosage (Intraperitoneal)	Test	Outcome	Reference
5 mg/kg	Elevated Plus Maze	No significant effect	
10 mg/kg	Elevated Plus Maze	Increased time in open arms	[2]
20 mg/kg	Elevated Plus Maze	No significant effect	[2]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Electrophysiology in the Rat Reticular Thalamus

This protocol details the procedure for recording single-unit activity from the reticular thalamus of anesthetized rats following systemic administration of **UCM765**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ucm765 Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]
- 4. Electrode implantation and recordings [bio-protocol.org]
- To cite this document: BenchChem. [Application Note: In Vivo Electrophysiology with UCM765]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683360#in-vivo-electrophysiology-with-ucm765]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com